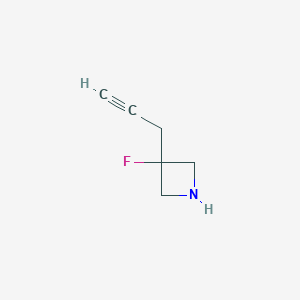
3-Fluoro-3-prop-2-ynyl-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-prop-2-ynyl-azetidine is a small molecule that contains a four-membered ring structure known as azetidine. The presence of a fluorine atom and a propargyl group (prop-2-ynyl) attached to the ring suggests it might be a novel building block for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-prop-2-ynyl-azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluorine and propargyl groups. One common method is the cyclization of appropriate precursors under specific conditions to form the azetidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions, while the propargyl group can be added through alkylation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic routes used in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-prop-2-ynyl-azetidine can undergo various chemical reactions, including:
Click Chemistry: The alkyne group can participate in click reactions with azides to form triazoles.
Nucleophilic Substitution: The fluorine atom, depending on its position on the ring, might be susceptible to nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The hydrochloride salt can undergo hydrolysis in water, releasing the neutral 3-prop-2-ynyl-azetidine molecule and a chloride ion.
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and azides.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Requires water or aqueous solutions under mild conditions.
Major Products Formed
Click Chemistry: Triazoles.
Nucleophilic Substitution: Various substituted azetidines.
Hydrolysis: Neutral 3-prop-2-ynyl-azetidine and chloride ions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Materials Science: Due to its reactive alkyne group and azetidine ring, it can be used in the development of new materials with specific properties.
Chemical Biology: For the study of biological processes and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-prop-2-ynyl-azetidine is not well-documented. its reactivity suggests it could interact with various molecular targets through its alkyne and fluorine groups. The alkyne group can participate in click chemistry reactions, while the fluorine atom can influence the electronic properties and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroazetidine: Similar structure but lacks the propargyl group.
3-Prop-2-ynylazetidine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-3-prop-2-ynyl-azetidine is unique due to the presence of both the fluorine atom and the propargyl group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for further chemical modification, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H8FN |
|---|---|
Molekulargewicht |
113.13 g/mol |
IUPAC-Name |
3-fluoro-3-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H8FN/c1-2-3-6(7)4-8-5-6/h1,8H,3-5H2 |
InChI-Schlüssel |
KANWYBMAOKZTLR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1(CNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



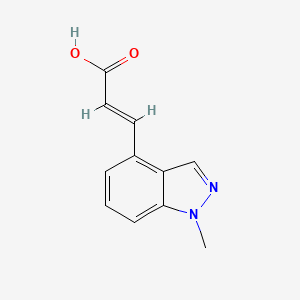
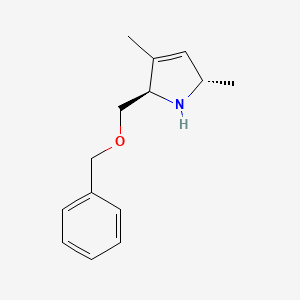
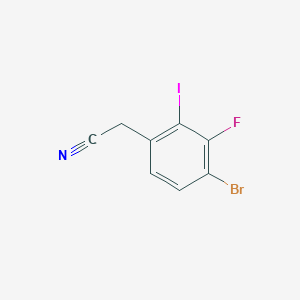
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
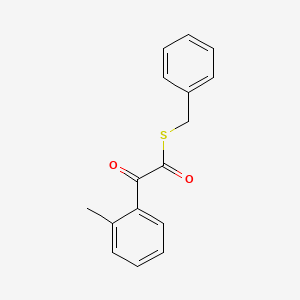
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
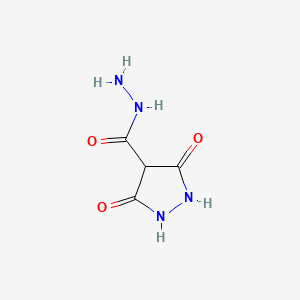


![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
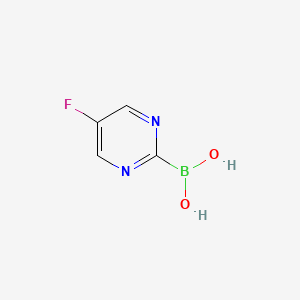
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
